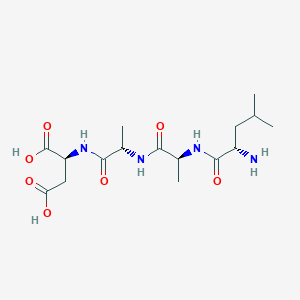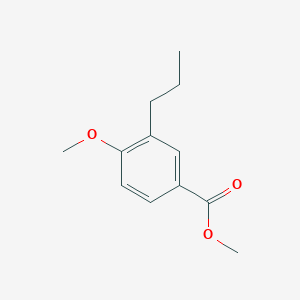
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid is an organic compound with a complex structure that includes a dimethoxymethyl group, a methyl group, and a pent-4-enoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pent-4-enoic Acid Backbone: This can be achieved through a series of reactions involving the addition of functional groups to a pentene derivative.
Introduction of the Dimethoxymethyl Group: This step often involves the use of formaldehyde dimethyl acetal as a reagent under acidic conditions to introduce the dimethoxymethyl group.
Addition of the Methyl Group: The methyl group can be introduced through alkylation reactions using methylating agents such as methyl iodide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethoxymethyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Compounds with new functional groups replacing the dimethoxymethyl group.
Scientific Research Applications
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates that can interact with cellular components. The pathways involved may include enzymatic oxidation or reduction, leading to the formation of biologically active metabolites.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with a similar dimethoxymethyl group but different overall structure.
Methylal: Another compound with a dimethoxymethyl group, used as a solvent and in organic synthesis.
Uniqueness
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid is unique due to its specific combination of functional groups and stereochemistry, which imparts distinct chemical and biological properties compared to other similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
647844-04-0 |
|---|---|
Molecular Formula |
C9H16O4 |
Molecular Weight |
188.22 g/mol |
IUPAC Name |
(2R)-2-(dimethoxymethyl)-2-methylpent-4-enoic acid |
InChI |
InChI=1S/C9H16O4/c1-5-6-9(2,7(10)11)8(12-3)13-4/h5,8H,1,6H2,2-4H3,(H,10,11)/t9-/m0/s1 |
InChI Key |
PGGFXHGGCCTANE-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@](CC=C)(C(OC)OC)C(=O)O |
Canonical SMILES |
CC(CC=C)(C(OC)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 1-([3,4'-bipyridin]-5-ylcarbonyl)-2-methyl-](/img/structure/B12596669.png)
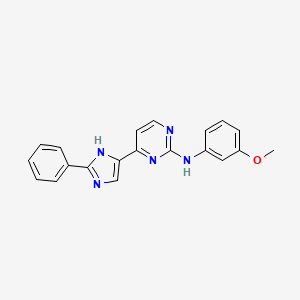


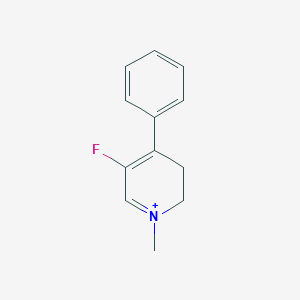
![N-{2,3-Dichloro-6-[(3,5-dinitropyridin-2-yl)sulfanyl]phenyl}acetamide](/img/structure/B12596692.png)

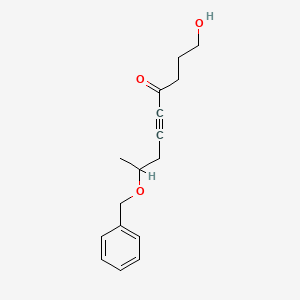
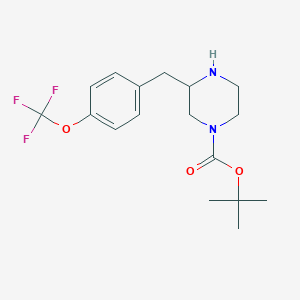
![[(3S)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12596715.png)
